Gal-furd

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

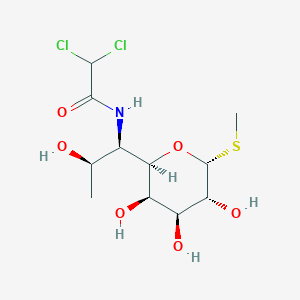

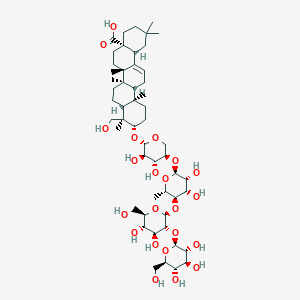

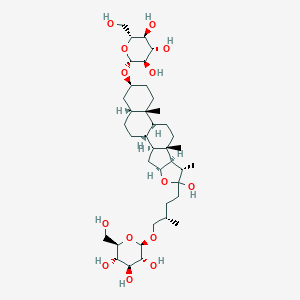

5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug that can be converted by the enzyme beta-D-galactosidase to the potent antineoplastic drug 5-fluorouridine . The prodrug is more than 100 times less toxic than the drug to bone marrow cells in Balb/c mice .

Synthesis Analysis

The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine involves the enzyme beta-D-galactosidase. This enzyme catalyzes the conversion of the prodrug to the active antineoplastic drug 5-fluorouridine . In one study, 5’-O-beta-D-Galactosyl-floxuridine, a potential novel prodrug, was synthesized with a yield of 75% through beta-galactosidase-catalyzed transgalactosylation .Molecular Structure Analysis

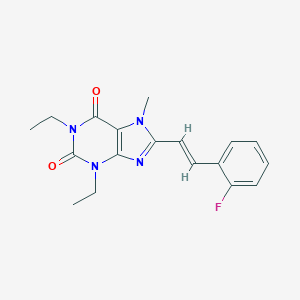

The molecular formula of 5’-O-beta-D-Galactosyl-5-fluorouridine is C15H21FN2O11 . The exact mass of the molecule is not provided in the search results.Chemical Reactions Analysis

The main chemical reaction involving 5’-O-beta-D-Galactosyl-5-fluorouridine is its conversion to 5-fluorouridine by the enzyme beta-D-galactosidase . This reaction is crucial for the prodrug’s antineoplastic activity.Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-beta-D-Galactosyl-5-fluorouridine include a molecular weight of 424.33 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the search results.科学的研究の応用

抗腫瘍プロドラッグの応用

“Gal-furd”は、β-d-ガラクトシダーゼという酵素によって、強力な抗腫瘍薬である5-フルオロウリジンに変換されるプロドラッグとして機能します。 この変換プロセスにより、プロドラッグは活性薬よりもマウスの骨髄細胞に対する毒性が大幅に低いため、標的化薬物送達が可能となり、がん治療への利用の可能性が高まります .

抗癌誘導体の合成

この化合物は、フルオロウリジンなどの抗癌薬のガラクトシル化誘導体の合成に使用されてきました。 これらの誘導体は高収率で合成されており、潜在的に改善された特性を持つ抗癌剤を製造するための有望な方法を示しています .

抗HIV薬誘導体の合成

“this compound”は、抗HIV薬の誘導体を合成するためにも使用されており、薬物開発におけるその汎用性を示しています。 この合成プロセスは、これらの誘導体を大量に生成し、HIVの新しい治療法につながる可能性があります .

酵素触媒による位置選択的ガラクトシル化

この化合物は、潜在的な新しいプロドラッグであるフロクスリジンの高度な位置選択的なガラクトシル化をβ-ガラクトシダーゼが触媒する研究に関与してきました。 この特異性は、正確で効率的な薬物合成方法を開発するために不可欠となる可能性があります .

作用機序

Target of Action

The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

This compound is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .

Biochemical Pathways

The action of this compound affects the pyrimidine metabolism pathway . The conversion of this compound to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that this compound is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, impacting its bioavailability.

Result of Action

The result of this compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making this compound a potent antineoplastic agent.

Action Environment

The action of this compound is influenced by the presence of the enzyme β-D-galactosidase, which converts this compound to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of this compound may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPARJRXLUUYJW-FQKYAJAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149965-92-4 |

Source

|

| Record name | 5'-O-Galactosyl-5-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)